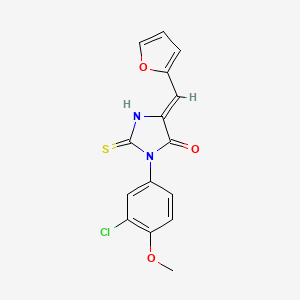

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Description

The compound "(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one" belongs to the imidazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms and a thioxo (sulfanylidene) group. Key structural features include:

- Sulfanylidene (thioxo) moiety: This group contributes to the compound’s tautomeric behavior and reactivity, often critical for enzyme inhibition or antimicrobial activity .

The Z-configuration of the methylidene group ensures a planar geometry, which is essential for stacking interactions in biological systems.

Propriétés

IUPAC Name |

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRMOKADOPOKI-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/NC2=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Structural Characteristics

The compound features a unique imidazolidinone core with substituents that may influence its biological activity. Its structure can be represented as follows:

| Parameter | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H13ClN2O2S |

| Molecular Weight | 320.79 g/mol |

Antibacterial Activity

Research has indicated that compounds containing furan moieties exhibit significant antibacterial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study, a related furan derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli . This suggests that the furan component in our compound may similarly contribute to its antibacterial efficacy.

Anticancer Properties

The potential anticancer activity of this compound has been investigated through various studies. For example, certain furan-containing compounds have shown effectiveness against human cervical cancer cells (HeLa cells), with some derivatives achieving IC50 values as low as 0.15 µg/mL . The proposed mechanisms include mitochondrial modification and disruption of cellular membranes, indicating that the imidazolidinone structure may enhance these effects.

The exact mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with molecular targets such as receptors or proteins that regulate cell growth and division.

Case Studies and Research Findings

- Antibacterial Studies :

- Anticancer Evaluations :

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related imidazolidinone and thiazolidinone derivatives:

Key Observations

Core Heterocycle: The imidazolidinone core (target compound) differs from thiazolidinone analogs (e.g., ) by replacing a sulfur atom with a nitrogen. Thiazolidinones are more commonly studied for antifungal and antiviral activities, while imidazolidinones are less explored but may offer unique pharmacokinetic profiles .

Substituent Effects :

- Furan vs. Benzylidene : The furan-2-ylmethylidene group (target compound) introduces a heteroaromatic ring, enhancing π-π stacking and dipole interactions compared to purely aromatic substituents (e.g., 2-methylbenzylidene in ). Furan derivatives may improve solubility due to oxygen’s polarity .

- Chloro and Methoxy Groups : The 3-chloro-4-methoxyphenyl group (target) combines lipophilic (Cl) and polar (OCH₃) moieties, optimizing membrane permeability and target binding. Analogous 4-chlorophenyl () or 3,4-dimethoxyphenyl () substituents highlight the importance of halogen and alkoxy groups in bioactivity .

- Hydroxy vs. Methoxy : The 2-hydroxybenzylidene group in facilitates strong hydrogen bonding in crystal lattices, whereas methoxy groups (target, ) may enhance metabolic stability by reducing oxidative degradation .

Biological Activity: Antifungal activity is prevalent in thiazolidinones with simple aryl substituents (e.g., ), while imidazolidinones with complex substituents (e.g., target) may target viral polymerases or kinases .

Computational and Crystallographic Insights

- Graph Set Analysis : Compounds like exhibit intramolecular hydrogen bonds (e.g., S(6) motifs) and intermolecular dimers (R²²(7)), stabilizing their crystal structures. The target compound’s methoxy and chloro groups may similarly influence packing efficiency .

- Similarity Coefficients : Tanimoto indices or subgraph isomorphism analysis () could quantify structural overlap between the target and active analogs, guiding lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.